An In-Depth Technical Guide to the Synthesis of Ferimzone
An In-Depth Technical Guide to the Synthesis of Ferimzone
This technical guide provides a comprehensive overview of the synthesis pathway for Ferimzone, a systemic pyrimidine fungicide. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It details the necessary starting materials, intermediates, and reaction protocols, supported by quantitative data and a visual representation of the synthesis workflow.
Overview of Ferimzone Synthesis
Ferimzone, chemically known as (Z)-2′-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone, is produced through a multi-step chemical synthesis.[1] The core of the synthesis involves the condensation of two key intermediates: 2'-methylacetophenone hydrazone and a 2-substituted-4,6-dimethylpyrimidine. The commercially viable pathway typically involves the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with 2'-methylacetophenone.
The overall synthesis can be broken down into three primary stages:
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Stage 1: Synthesis of Starting Material 1: 2'-methylacetophenone hydrazone.
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Stage 2: Synthesis of Starting Material 2: 2-hydrazinyl-4,6-dimethylpyrimidine.
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Stage 3: Final condensation to yield Ferimzone.
Data Presentation: Synthesis Pathway Summary
The following table summarizes the key transformations and compounds involved in the synthesis of Ferimzone.
| Stage | Reaction | Starting Material(s) | Key Reagent(s) | Intermediate/Product | Typical Yield |
| 1 | Hydrazone Formation | 2'-methylacetophenone, Hydrazine hydrate | Ethanol, Acetic acid (catalyst) | 2'-methylacetophenone hydrazone | >90% (estimated) |
| 2a | Pyrimidine Synthesis | Urea, 2,4-Pentanedione | Sulfuric acid, Ethanol | 4,6-dimethylpyrimidin-2-ol | ~89%[2] |
| 2b | Chlorination | 4,6-dimethylpyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | 2-chloro-4,6-dimethylpyrimidine | High (typical for this reaction) |
| 2c | Hydrazinolysis | 2-chloro-4,6-dimethylpyrimidine | Hydrazine hydrate, Ethanol | 2-hydrazinyl-4,6-dimethylpyrimidine | High (typical for this reaction) |
| 3 | Condensation | 2'-methylacetophenone, 2-hydrazinyl-4,6-dimethylpyrimidine | Ethanol, Acetic acid (catalyst) | (Z)-Ferimzone | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Ferimzone and its key precursors. These protocols are compiled based on established chemical literature for analogous reactions.
Stage 1: Synthesis of 2'-methylacetophenone hydrazone
This procedure details the formation of the hydrazone from 2'-methylacetophenone.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-methylacetophenone (1.0 equivalent) in absolute ethanol.
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Reagent Addition: Add hydrazine hydrate (approximately 1.5 to 2.0 equivalents) to the solution.
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Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[3]
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Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The resulting product can be purified by crystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary. The formation of hydrazones from ketones and hydrazine typically proceeds in high yield.[4]
Stage 2: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine
This stage involves a three-step process starting from urea and 2,4-pentanedione.
Step 2a: Synthesis of 4,6-dimethylpyrimidin-2-ol This protocol is adapted from a patented method for the synthesis of the pyrimidine core.[2]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethanol followed by urea (1.0 equivalent). Heat the mixture to dissolve the urea.
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Reagent Addition: Add 2,4-pentanedione (acetylacetone, ~1.05 equivalents) to the urea solution. Heat the mixture to 40-50 °C.
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Catalysis: Slowly add concentrated sulfuric acid (~0.7-0.8 equivalents) dropwise over 1 hour, ensuring the reaction temperature does not exceed 50 °C. A precipitate will form during the addition.
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Reaction: After the addition is complete, continue to stir the mixture for 1-3 hours at the same temperature.
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Isolation: Cool the mixture. The product, 2-hydroxy-4,6-dimethylpyrimidine sulfate, will precipitate. Collect the solid by filtration.
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Neutralization and Crystallization: Suspend the sulfate salt in water and neutralize with an alkali solution (e.g., sodium hydroxide) to a pH of 7-8. Cool the mixture to induce crystallization.
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Purification: Collect the crystalline product, 4,6-dimethylpyrimidin-2-ol, by filtration, wash with cold water, and dry. The reported yield for this process is approximately 89.2%.[2]
Step 2b: Synthesis of 2-chloro-4,6-dimethylpyrimidine This is a standard chlorination procedure for hydroxypyrimidines.[5]
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Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4,6-dimethylpyrimidin-2-ol (1.0 equivalent).
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 3-5 equivalents) to the flask.
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Reaction: Heat the mixture to reflux for 2-4 hours. The reaction mixture will become a clear solution.
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Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until basic. The product will precipitate as a solid.
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Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 2-chloro-4,6-dimethylpyrimidine can be further purified by recrystallization (e.g., from ethanol).
Step 2c: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine This step involves the nucleophilic substitution of the chloro group with hydrazine.[6]
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Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) in ethanol.
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Reagent Addition: Add hydrazine hydrate (excess, e.g., 3-5 equivalents) to the solution.
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Reaction: Heat the mixture to reflux for 6-8 hours.
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Work-up and Purification: After cooling, the product may precipitate from the solution. The solvent and excess hydrazine can be removed under reduced pressure. The residue can be triturated with water, filtered, and dried. Recrystallization from a suitable solvent like ethanol will afford the pure 2-hydrazinyl-4,6-dimethylpyrimidine.
Stage 3: Synthesis of (Z)-Ferimzone
This final step is a condensation reaction to form the target molecule.
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Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (1.0 equivalent) and 2'-methylacetophenone (1.0 equivalent) in ethanol.
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Catalysis: Add a catalytic amount of glacial acetic acid.
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Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
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Isolation and Purification: Upon completion, cool the reaction mixture. The product, Ferimzone, may crystallize upon cooling. The solid can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography to isolate the desired (Z)-isomer, which is critical for its biological activity.
Visualization of Synthesis Pathway
The following diagram illustrates the complete synthesis pathway of Ferimzone from basic starting materials.
Caption: The multi-step synthesis pathway of Ferimzone.
References
- 1. Ferimzone | C15H18N4 | CID 9013425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
